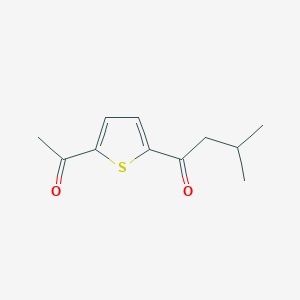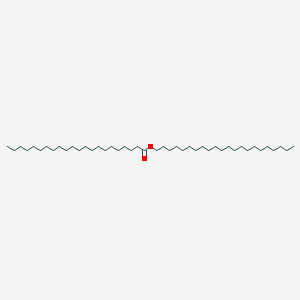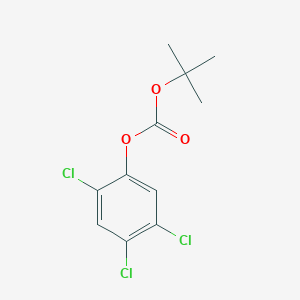
Suxethonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suxethonium bromide, also known as succinylcholine chloride, is a neuromuscular blocking agent that is widely used in clinical practice. It is a short-acting depolarizing muscle relaxant that acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. Suxethonium bromide is used in a variety of medical procedures, including endotracheal intubation, mechanical ventilation, and electroconvulsive therapy.
Mécanisme D'action
Suxethonium bromide acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. It causes depolarization of the muscle membrane, which leads to a sustained contraction followed by relaxation. The depolarization is caused by the influx of sodium ions into the muscle cell, which triggers the release of calcium ions from the sarcoplasmic reticulum.
Biochemical and Physiological Effects
The biochemical and physiological effects of suxethonium bromide are well-studied. It causes muscle paralysis, which can lead to respiratory and cardiovascular complications. Suxethonium bromide also causes an increase in intracranial pressure, which can be problematic in patients with head injuries. In addition, suxethonium bromide can cause hyperkalemia, which can be life-threatening in patients with renal failure.
Avantages Et Limitations Des Expériences En Laboratoire
Suxethonium bromide is widely used in laboratory experiments to study the effects of muscle paralysis on respiratory and cardiovascular function. It is a well-established and reliable method for inducing muscle paralysis. However, suxethonium bromide has limitations in laboratory experiments. It can cause hyperkalemia, which can interfere with the results of experiments. In addition, suxethonium bromide has a short duration of action, which can make it difficult to study long-term effects.
Orientations Futures
There are many future directions for research on suxethonium bromide. One area of research is the development of new neuromuscular blocking agents that have fewer side effects and are more selective in their actions. Another area of research is the study of the effects of suxethonium bromide on the nervous system, particularly the brain. Finally, there is a need for further research on the long-term effects of suxethonium bromide on respiratory and cardiovascular function, particularly in patients with pre-existing conditions.
Méthodes De Synthèse
Suxethonium bromide is synthesized by reacting succinic acid with choline in the presence of hydrochloric acid. The resulting Suxethonium bromideine chloride is then treated with sodium hydroxide to yield suxethonium bromide. The synthesis method is well-established and has been used for many years.
Applications De Recherche Scientifique
Suxethonium bromide has been extensively studied in both clinical and laboratory settings. It is used in research to study the neuromuscular junction and the effects of neuromuscular blocking agents on muscle function. Suxethonium bromide is also used in animal models to study the effects of muscle paralysis on respiratory function and cardiovascular function.
Propriétés
Numéro CAS |
111-00-2 |
|---|---|
Nom du produit |
Suxethonium bromide |
Formule moléculaire |
C16H34Br2N2O4 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C16H34N2O4.2BrH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
KTZFEWDRQPCZAP-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
SMILES canonique |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
Autres numéros CAS |
63981-96-4 111-00-2 |
Numéros CAS associés |
67724-50-9 (Parent) |
Synonymes |
N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



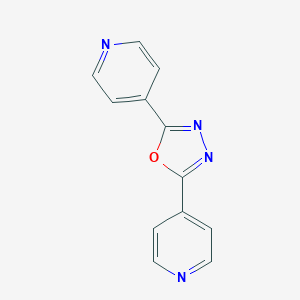
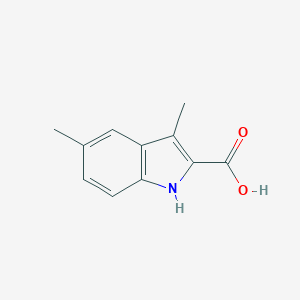
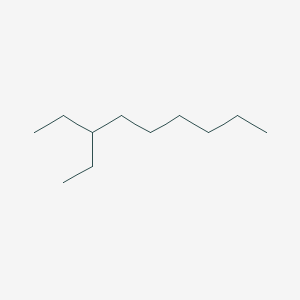
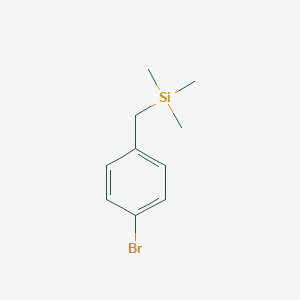
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)


